molecular formula C8H12O3 B15369844 1,4-Dioxaspiro[4.5]dec-8-EN-7-OL CAS No. 475051-27-5

1,4-Dioxaspiro[4.5]dec-8-EN-7-OL

Cat. No.: B15369844
CAS No.: 475051-27-5
M. Wt: 156.18 g/mol
InChI Key: MZBDIIDSMSISQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.5]dec-8-EN-7-OL is a spirocyclic compound featuring a dioxolane ring fused to a cyclohexane moiety, with a hydroxyl group at position 7 and a double bond at position 8. This structure confers unique reactivity and stereochemical properties, making it valuable in synthetic organic chemistry and pharmaceutical intermediates. Key characterization methods include NMR, IR, and mass spectrometry, as outlined in general synthetic protocols .

Properties

CAS No.

475051-27-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]dec-8-en-7-ol

InChI

InChI=1S/C8H12O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-2,7,9H,3-6H2

InChI Key

MZBDIIDSMSISQZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC=CC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Steric Effects : Methyl substituents (e.g., in 7,7-dimethyl derivative) increase steric bulk, influencing reaction kinetics and stereoselectivity .
  • Electronic Effects : The ketone group in dec-6-en-8-one enhances electrophilicity, enabling nucleophilic additions, while fluorine in the fluoro derivative alters electronic density and metabolic stability .

Heteroatom Variations in the Spiro Ring

Compound Name Molecular Formula Heteroatoms in Ring Molecular Weight (g/mol) Key Applications
1,4-Dithiaspiro[4.5]decan-7-ol C₈H₁₄OS₂ Sulfur atoms replacing oxygen 190.33 Thiol-mediated reactivity; catalysis or polymer chemistry
1,4-Dioxaspiro[4.5]decane-7-thiol C₈H₁₄O₂S Thiol group at C7 174.26 Chelating agent; precursor for metal-organic frameworks

Key Differences :

  • Reactivity : Sulfur-containing analogs (dithia and thiol derivatives) exhibit distinct redox behavior and coordination properties compared to oxygen-based dioxaspiro compounds .

Key Differences :

  • Synthetic Utility : Sulfonyl fluoride and triflate groups act as leaving groups or electrophilic partners, enabling diverse cross-coupling and polymerization reactions .
  • Biological Relevance: The acrylic acid derivative serves as a Michael acceptor or monomer in biodegradable polymers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dioxaspiro[4.5]dec-8-EN-7-OL, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor (e.g., 1,4-Dioxaspiro[4.5]decan-8-one) using NaBH₄ in methanol at 0°C, followed by gradual warming to room temperature . Optimization involves controlling stoichiometry (e.g., 2:1 molar ratio of NaBH₄ to ketone) and purification via column chromatography. Alternative routes include multi-step organic reactions with stereochemical considerations, such as protecting group strategies for hydroxyl or enol ether functionalities .

Q. Which spectroscopic techniques are most effective for characterizing 1,4-Dioxaspiro[4.5]dec-8-EN-7-OL?

  • Methodological Answer : IR spectroscopy identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and ether (C-O ~1100 cm⁻¹) groups. ¹H NMR confirms structural integrity: spirocyclic protons appear as distinct multiplets (δ 1.5–2.5 ppm), while the enol proton resonates downfield (δ 5.5–6.5 ppm). ¹³C NMR and mass spectrometry (MS) provide molecular weight validation and fragmentation patterns. Purity should be cross-verified via HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of 1,4-Dioxaspiro[4.5]dec-8-EN-7-OL?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent effects). Standardize protocols using:

  • Dose-response curves to establish IC₅₀/EC₅₀ values.
  • Positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Metabolic stability tests (e.g., liver microsomes) to account for degradation.
    Cross-reference data with structural analogs (e.g., silane-functionalized spirocycles in ) to isolate structure-activity relationships (SARs) .

Q. What strategies are recommended for analyzing stereochemical outcomes in spirocyclic compound synthesis?

  • Methodological Answer :

  • Chiral chromatography (e.g., HPLC with chiral columns) to separate enantiomers.
  • Circular Dichroism (CD) or Optical Rotation to confirm absolute configuration.
  • Density Functional Theory (DFT) calculations to predict steric and electronic influences on stereoselectivity.
    For example, the reduction of 1,4-Dioxaspiro[4.5]decan-8-one ( ) may produce diastereomers; their ratios can be quantified via integration of ¹H NMR signals or GC-MS .

Q. How can computational methods enhance the design of 1,4-Dioxaspiro[4.5]dec-8-EN-7-OL derivatives for targeted applications?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities for biological targets (e.g., enzymes in ).
  • QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with bioactivity.
  • Molecular Dynamics (MD) simulations to assess stability in physiological environments.
    Validate predictions with synthetic analogs (e.g., trifluoromethanesulfonate derivatives in ) and in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.